Ethyl 4-isobutyrylbenzoate
Description
Ethyl 4-isobutyrylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with an isobutyryl group (–COC(CH₃)₂) at the para position and an ethoxycarbonyl (–COOEt) functional group. This compound is structurally analogous to other ethyl-substituted benzoate derivatives, which are widely utilized in organic synthesis, pharmaceuticals, and specialty chemicals due to their tunable reactivity and stability . While direct data on this compound is sparse in the provided evidence, its properties can be inferred through comparisons with structurally related compounds, such as Ethyl 4-nitrobenzoate, Ethyl 4-hydroxybenzoate, and Ethyl 4-cyanobenzoate.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 4-(2-methylpropanoyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-4-16-13(15)11-7-5-10(6-8-11)12(14)9(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
INDGPHVFDYOYGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences among Ethyl 4-isobutyrylbenzoate and its analogs:
*Note: Specific data for this compound is extrapolated from analogs.
Physicochemical Properties
- Solubility: The isobutyryl group in this compound likely enhances lipophilicity compared to polar derivatives like Ethyl 4-hydroxybenzoate (water-soluble due to –OH) . Ethyl 4-cyanobenzoate exhibits moderate solubility in polar aprotic solvents (e.g., DMF) due to its nitrile group .
- Ethyl 4-hydroxybenzoate is prone to oxidation due to its phenolic –OH group, limiting its use in acidic environments .
Industrial and Pharmacological Relevance
- Ethyl 4-hydroxybenzoate (E214) : Widely used as a preservative in cosmetics and food due to antimicrobial activity .
- Ethyl 4-nitrobenzoate Derivatives : Serve as precursors for pharmaceuticals (e.g., antimalarials) and agrochemicals .
- This compound : Hypothesized to function as a ketone-containing intermediate for cross-coupling reactions or polymer synthesis.
Critical Analysis of Limitations
- Data Gaps : Direct experimental data (e.g., melting points, spectroscopic profiles) for this compound are absent in the provided evidence, necessitating reliance on analog-based extrapolation.
- Contradictions : For example, Ethyl 4-hydroxybenzoate’s instability in acidic conditions contrasts with Ethyl 4-nitrobenzoate’s robustness, highlighting substituent-dependent behavior .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-isobutyrylbenzoate, and how can their efficiency be optimized experimentally?
- Methodological Answer: The compound is typically synthesized via esterification or Friedel-Crafts acylation. To optimize yield, researchers should compare reaction conditions (e.g., acid catalysts like H₂SO₄ vs. Lewis acids such as AlCl₃) and monitor progress using thin-layer chromatography (TLC) or HPLC. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., dichloromethane vs. toluene) can identify optimal parameters. Post-synthesis purification via recrystallization or column chromatography should be validated using melting point analysis and NMR spectroscopy .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be structured?
- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the ester and isobutyryl groups. For example, the carbonyl (C=O) peak in the ¹³C NMR spectrum typically appears at ~165–175 ppm. Infrared spectroscopy (IR) should validate ester C=O stretching (~1740 cm⁻¹) and aromatic C-H bonds. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Researchers must cross-reference spectral data with computational predictions (e.g., DFT simulations) and published analogs to minimize misassignment .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer: Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of vapors. In case of contact, rinse skin with soap/water and eyes with saline for 15 minutes. Store the compound in airtight containers away from oxidizers. Toxicity data should be extrapolated from structurally similar benzoates (e.g., ethylparaben) until compound-specific studies are available .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer: Density Functional Theory (DFT) can model electron density distribution to predict sites for nucleophilic/electrophilic attack. Molecular docking (using software like AutoDock Vina) may assess potential interactions with biological targets (e.g., enzymes or receptors). Validate predictions by synthesizing derivatives and testing activity in vitro. Compare computational results with experimental kinetic or binding assays to refine models .
Q. What strategies resolve contradictions in reported data on the compound’s physicochemical properties (e.g., solubility, stability)?
- Methodological Answer: Systematic reproducibility studies are key. For solubility discrepancies, test the compound in solvents of varying polarity (water, ethanol, DMSO) under controlled temperatures. Use dynamic light scattering (DLS) to detect aggregation. Stability studies (via accelerated degradation under UV light or heat) paired with HPLC-MS can identify decomposition pathways. Cross-validate findings with independent labs to rule out instrumentation bias .
Q. How can the compound’s role as a synthetic intermediate be explored in multicomponent reactions or catalysis?
- Methodological Answer: Screen this compound in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or as a building block in Ugi reactions. Monitor reaction efficiency via GC-MS or LC-MS. Compare its reactivity to analogs (e.g., methyl or propyl esters) to assess steric/electronic effects. Kinetic isotope effects (KIE) studies may elucidate mechanistic pathways .
Q. What ethical and reproducibility standards apply when publishing research on this compound?
- Methodological Answer: Disclose synthesis protocols, purity levels, and instrumentation calibration details. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo. Address potential conflicts of interest (e.g., funding sources) and ensure compliance with chemical safety regulations (OSHA, REACH) in publications .
Methodological Notes
- Data Collection : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over commercial databases. Cross-check spectral libraries (e.g., NIST Chemistry WebBook) for validation .
- Contradictory Findings : Use meta-analysis tools (e.g., RevMan) to statistically aggregate results from disparate studies and identify outliers .
- Advanced Instrumentation : Collaborate with facilities offering X-ray crystallography or synchrotron radiation for structural elucidation beyond routine spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
